

# 4-Chloro-8-fluoro-2-methylquinoline molecular structure and weight

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## Compound of Interest

Compound Name: 4-Chloro-8-fluoro-2-methylquinoline

Cat. No.: B101216

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An In-Depth Technical Guide to **4-Chloro-8-fluoro-2-methylquinoline**

## Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated quinoline scaffolds serve as privileged structures. Their unique electronic properties and versatile reactivity make them indispensable intermediates for the synthesis of complex molecular architectures. This guide focuses on **4-Chloro-8-fluoro-2-methylquinoline** (CAS No: 18615-59-3), a trifunctionalized heterocyclic compound with significant potential for creating novel therapeutic agents and advanced functional materials.

The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a modulating fluorine atom at the 8-position, and a methyl group at the 2-position—on the quinoline core defines the chemical personality of this molecule. The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, providing a direct handle for introducing diverse functionalities. The fluoro group, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, significantly modifies the electronic and lipophilic character of the molecule. The methyl group further influences the steric and electronic profile. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol,

and its potential applications, serving as a critical resource for researchers in drug discovery and materials science.

## Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. **4-Chloro-8-fluoro-2-methylquinoline** is a substituted quinoline, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

### Molecular Identity

The identity of **4-Chloro-8-fluoro-2-methylquinoline** is defined by its unique structural arrangement. Key identifiers are summarized below.

Property	Value	Source
IUPAC Name	4-Chloro-8-fluoro-2-methylquinoline	N/A
Synonyms	4-chloro-8-fluoro-quinaldine	[1]
CAS Number	18615-59-3	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClFN	Calculated
Molecular Weight	195.62 g/mol	Calculated
SMILES	<chem>Cc1cc(Cl)c2c(F)cccc2n1</chem>	N/A
InChI Key	N/A	N/A

### Structural Visualization

The two-dimensional structure of **4-Chloro-8-fluoro-2-methylquinoline** highlights the specific substitution pattern on the quinoline core.

Caption: Molecular structure of **4-Chloro-8-fluoro-2-methylquinoline**.

## Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of **4-Chloro-8-fluoro-2-methylquinoline** is most effectively achieved via the chlorination of its 4-hydroxy precursor. This approach is a standard, high-yielding method for converting 4-quinolinones into the more synthetically versatile 4-chloroquinolines.<sup>[3]</sup> The precursor, 8-Fluoro-4-hydroxy-2-methylquinoline (CAS 5288-22-2), is commercially available and serves as an ideal starting material.<sup>[4][5]</sup>

### Proposed Synthetic Workflow

The conversion relies on a deoxychlorination reaction, typically using phosphorus oxychloride ( $\text{POCl}_3$ ) or a mixture of  $\text{POCl}_3$  and  $\text{PCl}_5$ .  $\text{POCl}_3$  is generally sufficient and preferred for its ease of handling.

Caption: Proposed workflow for the synthesis of the target compound.

### Step-by-Step Experimental Protocol

Objective: To synthesize **4-Chloro-8-fluoro-2-methylquinoline** from 8-Fluoro-4-hydroxy-2-methylquinoline.

Materials:

- 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (5-10 eq)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Deionized water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq).
- **Reagent Addition:** Under a fume hood, carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 eq) to the flask. Causality Note:  $\text{POCl}_3$  serves as both the chlorinating agent and the solvent. An excess is used to drive the reaction to completion.
- **Chlorination:** Heat the reaction mixture to reflux (approximately  $110^\circ\text{C}$ ) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise Note: The conversion of the polar starting material to the less polar product is easily visualized on TLC.
- **Removal of Excess Reagent:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess  $\text{POCl}_3$  by distillation under reduced pressure.
- **Work-up and Neutralization:** Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring. This will quench the remaining  $\text{POCl}_3$ . Trustworthiness Note: This step is highly exothermic and must be performed with caution in an ice bath to control the temperature. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to afford **4-Chloro-8-fluoro-2-methylquinoline** as a solid. Confirm the structure and purity

using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Part 3: Reactivity, Applications, and Safety

### Chemical Reactivity and Potential Applications

The synthetic utility of **4-Chloro-8-fluoro-2-methylquinoline** stems directly from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution ( $\text{S}_{\text{N}}\text{Ar}$ ), allowing for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the cornerstone of its use as a versatile intermediate.<sup>[6][7]</sup>

While specific applications for this exact molecule are not extensively documented in public literature, its structure is highly analogous to quinoline intermediates used in several high-value areas:

- **Pharmaceutical Development:** The quinoline core is a well-established pharmacophore. Halogenated derivatives are key intermediates in the synthesis of anticancer, antiviral, and antimalarial drugs.<sup>[7][8][9]</sup> The presence of the 8-fluoro group can enhance drug-like properties, making this compound a valuable starting point for developing new therapeutic agents.
- **Materials Science:** Fluorinated aromatic compounds often exhibit unique photophysical properties.<sup>[8]</sup> Derivatives of this scaffold could be investigated for use in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors for metal ion detection, and other advanced electronic materials.<sup>[5][8][10]</sup>
- **Agrochemicals:** The quinoline motif is also found in some pesticides and herbicides. The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with tailored activities.<sup>[8]</sup>

### Safety and Handling

Based on available safety data, **4-Chloro-8-fluoro-2-methylquinoline** must be handled with appropriate precautions.<sup>[1]</sup>

- **GHS Hazard Classification:** Acute toxicity - Oral (Category 4), Serious eye damage (Category 1).<sup>[1]</sup>

- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H318: Causes serious eye damage.[1]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]
  - Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[1]
  - Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator is recommended.[1]
- Handling: Avoid contact with skin and eyes. Prevent dust formation. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

## Conclusion

**4-Chloro-8-fluoro-2-methylquinoline** represents a potent and versatile chemical intermediate for advanced synthesis. Its trifunctionalized nature provides a robust platform for generating molecular diversity through well-established synthetic methodologies, particularly nucleophilic substitution at the C4 position. The insights and protocols detailed in this guide are intended to empower researchers in medicinal chemistry, materials science, and organic synthesis to effectively harness the potential of this valuable building block for the development of next-generation molecules.

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